molecular formula C23H36O2 B107830 Methyl 4,7,10,13,16-docosapentaenoate CAS No. 31930-67-3

Methyl 4,7,10,13,16-docosapentaenoate

Cat. No. B107830
CAS RN: 31930-67-3
M. Wt: 344.5 g/mol
InChI Key: VQHJSIBYSWTMLS-NEUKSRIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,7,10,13,16-docosapentaenoate is a methyl ester form of a long-chain polyunsaturated fatty acid, specifically a docosapentaenoate. This compound is of interest due to its presence in biological systems and its potential role in metabolism and physiology. It has been isolated from sources such as hog brain phosphatides, indicating its natural occurrence in animal tissues .

Synthesis Analysis

The synthesis of related compounds, such as methyl docosatetraenoate, has been achieved through total synthesis. This process involves the step-wise homologation of other labeled fatty acids, utilizing methods like the Arndt-Eistert synthesis. Such synthetic approaches are valuable for producing labeled compounds, which can be used in metabolic studies to trace the fate of these fatty acids in biological systems .

Molecular Structure Analysis

The molecular structure of methyl docosahexaenoate, a closely related compound, has been characterized, with the double bonds identified in the cis configuration. These double bonds are tentatively assigned to specific positions along the carbon chain, which is crucial for understanding the compound's biological functions and interactions .

Chemical Reactions Analysis

Methyl docosatetraenoate, when introduced into the diet of rats, has been shown to influence the biosynthesis of other polyunsaturated fatty acids. It appears to suppress the formation of fatty acids derived from oleate and palmitoleate. Moreover, it is not incorporated in large amounts directly into liver lipids but is instead metabolized into other compounds such as arachidonate or further desaturated to form docosapentaenoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl docosahexaenoate have been established through its isolation from natural sources. The characterization of this compound provides insights into its behavior and stability, which are essential for understanding its role in biological systems and for its potential applications in research and industry .

Scientific Research Applications

Metabolism and Biological Actions

Methyl 4,7,10,13,16-docosapentaenoate, a form of polyunsaturated fatty acid, has been investigated for its metabolic pathways and biological actions. Notably, its metabolism by human platelet cyclooxygenase and lipoxygenase leads to the formation of significant metabolites such as delta 4-dihomo-thromboxane B2, and various hydroxy fatty acids, indicating its participation in complex biochemical pathways and potential physiological roles (Milks & Sprecher, 1985). Furthermore, the retroconversion of docosapentaenoic into tetraenoic acid involves degradation and biohydrogenation, a process studied in rats, highlighting the intricate nature of fatty acid metabolism (Schlenk, Gellerman & Sand, 1967).

Synthetic Preparation

The compound has been synthesized for research purposes, such as the preparation of methyl [1‐14C]docosa‐7,10,13,16‐tetraenoate from [1-14C]arachidonic acid, providing a basis for further biochemical and industrial applications (Neergaard, Coniglio & Smith, 1982).

Biological Relevance and Analysis

In Vivo Applications and Analyses

In vivo studies reveal the significance of this compound in biological systems. For instance, its metabolism in rat Sertoli and germinal cells indicated distinct metabolic activities and biosynthesis pathways in different cell types, shedding light on the role of fatty acids in cellular functions (Beckman & Coniglio, 1980). Additionally, the metabolism of this fatty acid in the rat testis, involving significant catabolism and conversion to other fatty acids, provides insight into its metabolic fate and function in reproductive tissues (Bridges & Coniglio, 1970).

Chemical Analysis and Purification

The compound has also been a subject of chemical analysis and purification studies. Techniques like liquid-liquid partition chromatography have been applied to purify methyl esters of fatty acids, including docosapentaenoate, underscoring the importance of methodological developments in studying such complex molecules (Privett & Nickell, 1963).

Mechanism of Action

Target of Action

C225, also known as Cetuximab, is a recombinant chimeric human/mouse IgG1 monoclonal antibody that competitively binds to the epidermal growth factor receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases found in both normal and tumor cells, and it is responsible for regulating epithelial tissue development and homeostasis . EGFR is often overexpressed in malignant cells and has been linked to more advanced disease and poor prognosis .

Mode of Action

C225 inhibits the binding of epidermal growth factor (EGF) to EGFR, thereby inhibiting autophosphorylation of EGFR and inducing its internalization and degradation . This competitive binding to EGFR inhibits the progression of the cell cycle at the G0/G1 boundary, increases the expression of the cell cycle regulator p27 KIP1, and induces apoptosis .

Biochemical Pathways

The binding of C225 to EGFR leads to the inhibition of several key cell signaling pathways. These include the MAPK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which is involved in cell survival and apoptosis . By inhibiting these pathways, C225 can effectively suppress tumor growth.

Pharmacokinetics

The pharmacokinetics of C225 have been studied in preclinical and clinical trials. It has been shown to have a favorable safety profile and adequate clinical pharmacology . The drug is administered via intravenous infusion and is used as monotherapy or in combination with other chemotherapies .

Result of Action

The binding of C225 to EGFR results in significant inhibition of tumor growth. In vitro, C225 has been shown to mediate anti-tumor effects in numerous cancer cell lines and human tumor xenografts . In clinical trials, C225 has demonstrated antitumor activities, both as a single agent and in combination with chemotherapy and radiation therapy .

Action Environment

The efficacy of C225 can be influenced by various environmental factors. For instance, the presence of other growth factors and cytokines in the tumor microenvironment can modulate the response to C225. Additionally, the genetic makeup of the tumor cells, including the presence of specific mutations in the EGFR gene, can also impact the drug’s efficacy .

properties

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJSIBYSWTMLS-NEUKSRIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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